molecular formula C18H17NO B1363508 N-[(3-methoxy-2-naphthyl)methyl]aniline CAS No. 727675-30-1

N-[(3-methoxy-2-naphthyl)methyl]aniline

Cat. No.: B1363508
CAS No.: 727675-30-1
M. Wt: 263.3 g/mol
InChI Key: PVKVWXKTSDMITB-UHFFFAOYSA-N
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Description

N-[(3-Methoxy-2-naphthyl)methyl]aniline is a tertiary aniline derivative characterized by a methoxy-substituted naphthalene ring linked via a methylene group to a phenylamine moiety. Its structure (C₁₈H₁₇NO) combines the electron-donating methoxy group at the 3-position of the naphthalene system with the aromatic aniline group, influencing its electronic and steric properties. This compound is utilized in organic synthesis, particularly in catalytic cross-coupling reactions and as a precursor for functional materials .

Properties

IUPAC Name

N-[(3-methoxynaphthalen-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-20-18-12-15-8-6-5-7-14(15)11-16(18)13-19-17-9-3-2-4-10-17/h2-12,19H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVWXKTSDMITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260107
Record name 3-Methoxy-N-phenyl-2-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727675-30-1
Record name 3-Methoxy-N-phenyl-2-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727675-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-N-phenyl-2-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-[(3-methoxy-2-naphthyl)methyl]aniline involves the reaction of 2-naphthol with sodium hydroxide in distilled water, followed by the addition of dimethyl sulfate. The mixture is then warmed for one hour at 70-80°C and subsequently cooled .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-2-naphthyl)methyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

N-[(3-methoxy-2-naphthyl)methyl]aniline is used in a variety of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(3-methoxy-2-naphthyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, aromatic systems, or functional groups. Key parameters include molecular weight, electronic effects, reactivity, and applications.

Substituent Effects on Aromatic Systems

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Reference ID
N-(Naphthalen-2-ylmethyl)aniline No methoxy group on naphthalene 233.31 Lower electron density due to absence of methoxy; used in Al-complex synthesis
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]aniline Chromene ring replaces naphthalene 391.48 Enhanced rigidity; applications in sulfonamide drug intermediates
N-((6-Fluoro-3,4-dihydronaphthalen-2-yl)methyl)-N-methylaniline Fluorine substituent, dihydronaphthalene 295.36 Increased lipophilicity; potential in medicinal chemistry

Electronic and Steric Modifications

Compound Name Functional Group Changes Reactivity Insights Reference ID
N-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl]aniline Chloro and CF₃ groups on pyridine Electron-withdrawing groups enhance electrophilicity; used in agrochemicals
2-Chloro-N-(methoxymethyl)aniline Methoxymethyl and chloro substituents Balanced steric bulk and electronic effects; intermediates in drug synthesis
N-[(3-Methoxyphenyl)methyl]-4-(trifluoromethyl)aniline Trifluoromethyl and methoxy groups Strong dipole moments; applications in liquid crystals or coatings

Structural Data and Hydrogen Bonding

  • N-[(3-Methoxy-2-naphthyl)methyl]aniline: No direct crystallographic data in evidence, but analogs like N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () exhibit hydrogen bonding (N–H⋯O/Br) and layered crystal packing, suggesting similar intermolecular interactions for the parent compound .
  • N-((3,4-Dihydronaphthalen-2-yl)methyl)-N-methylaniline (): Reduced aromaticity in dihydronaphthalene decreases conjugation, altering UV-Vis absorption compared to fully aromatic analogs .

Physicochemical Properties

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., dichloromethane, ethanol) compared to non-polar analogs like N-(naphthalen-2-ylmethyl)aniline .
  • Thermal Stability : Compounds with trifluoromethyl groups () exhibit higher thermal stability (~250°C decomposition) due to strong C–F bonds, whereas methoxy-substituted derivatives decompose at ~200°C .

Table 1: Key Physical Properties

Property This compound N-(Naphthalen-2-ylmethyl)aniline N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]aniline
Molecular Weight (g/mol) 281.34 233.31 391.48
Melting Point (°C) Not reported 85–87 120–122
λmax (UV-Vis) ~290 nm ~275 nm ~310 nm

Table 2: Reactivity in Cross-Coupling Reactions

Catalyst Reaction Yield (%) Product Formed Reference ID
FePcF₁₆ 73 Binaphthylamine derivatives
Pd(OAc)₂ 65 Biaryl sulfonamides

Biological Activity

N-[(3-Methoxy-2-naphthyl)methyl]aniline, a compound with notable structural characteristics, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine with a methoxy group attached to a naphthalene ring, which may influence its biological interactions. The presence of the methoxy group can enhance lipophilicity and modulate the compound's reactivity, making it a candidate for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and apoptosis in cancer cells, suggesting potential applications in oncology.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, likely due to their ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and may contribute to the compound's therapeutic efficacy.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating inhibitory effects on tumor growth.

Cell Line IC50 (μM) Mechanism
NCI-H522 (Lung)31.7Induction of apoptosis via kinase inhibition
HT29 (Colon)29.4Cell cycle arrest and apoptosis
TK-10 (Renal)34.7Inhibition of proliferation

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

Assay Type Result Reference
DPPH ScavengingHigh scavenging activity at 50 mg/kg
ABTS AssaySignificant reduction in radical formation

Case Studies and Research Findings

  • Cancer Cell Studies : A study published in a peer-reviewed journal highlighted the compound's effectiveness against non-small cell lung cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induction of apoptosis through specific signaling pathways .
  • Antioxidant Studies : Another investigation focused on the antioxidant properties of related compounds, demonstrating that methoxy-substituted anilines possess strong free radical scavenging abilities. These findings suggest that this compound could protect against oxidative stress-related diseases .

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